molecular formula C6H5N B14235804 2-Azabicyclo[4.1.0]hepta-1,3,5-triene CAS No. 441798-59-0

2-Azabicyclo[4.1.0]hepta-1,3,5-triene

Cat. No.: B14235804
CAS No.: 441798-59-0
M. Wt: 91.11 g/mol
InChI Key: FWDNKKPUSUAVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene typically involves the cyclization of suitable precursors under specific conditions. One common method is the valence isomerization of cyclohepta-1,3,5-triene derivatives. This process can be catalyzed by various reagents, including Lewis acids .

Industrial Production Methods

Industrial production methods for 2-Azabicyclo[41 advancements in catalytic processes and reaction optimization may facilitate its large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various nitrogen-containing heterocycles, while reduction can produce more stable bicyclic amines .

Scientific Research Applications

2-Azabicyclo[4.1.0]hepta-1,3,5-triene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]hepta-1,3,5-triene involves its interaction with various molecular targets and pathways. The nitrogen atom in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, its bicyclic structure allows it to participate in unique reaction pathways, such as disrotatory ring closures and Diels-Alder reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[4.1.0]hepta-1,3,5-triene is unique due to the presence of the nitrogen atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying nitrogen-containing heterocycles and their reactivity .

Properties

CAS No.

441798-59-0

Molecular Formula

C6H5N

Molecular Weight

91.11 g/mol

IUPAC Name

2-azabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-3H,4H2

InChI Key

FWDNKKPUSUAVRN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.